molecular formula C23H20N4O4S B2582218 7-allyl-6-(((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1111974-53-8

7-allyl-6-(((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No. B2582218
CAS RN: 1111974-53-8
M. Wt: 448.5
InChI Key: IOFFFTCCYTVSEO-UHFFFAOYSA-N
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Description

7-allyl-6-(((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a useful research compound. Its molecular formula is C23H20N4O4S and its molecular weight is 448.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound belongs to a broader class of chemicals that have been a focal point in the synthesis of novel heterocyclic compounds. Research has shown that derivatives of quinazoline, including those with substitutions similar to the compound , have been synthesized for various applications. For example, reactions of anthranilamide with isocyanates have facilitated new pathways for synthesizing oxazolo[2,3-b]quinazolin-5-one derivatives, highlighting the versatility of quinazoline derivatives in chemical synthesis (J. Chern et al., 1988).

Antioxidant and Cytotoxic Activity

The compound's structural framework suggests potential for significant biological activity. Research into quinazolin-4(3H)-one derivatives has uncovered compounds with excellent antioxidant and cytotoxic activities. These studies indicate that the derivatization of quinazolin-4(3H)-one with polyphenolic compounds can enhance antiradical activity, with some derivatives showing high antioxidant activity and cytocompatibility with normal cells, suggesting potential applications in cancer therapy and as antioxidants (Raluca Pele et al., 2022).

Antimicrobial Potential

Further investigation into quinazolinone derivatives has also revealed promising antimicrobial properties. Synthesis of novel 2,3-disubstituted quinazoline-4(3H)-ones has demonstrated potent inhibitory action against various bacterial strains, underscoring the potential of such compounds in developing new antimicrobial agents (Ashok Kumar et al., 2011).

Antitumor Applications

The structure of 7-allyl-6-(((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one suggests potential antitumor applications. Fluoroquinolone derivatives, for example, have been modified to exhibit antitumor activities, indicating the potential for compounds with similar structures to be explored for their efficacy against cancer cells (Cao Tie-yao, 2012).

properties

IUPAC Name

6-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-prop-2-enyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c1-4-7-27-22(28)16-9-18-19(30-12-29-18)10-17(16)24-23(27)32-11-20-25-21(26-31-20)15-6-5-13(2)14(3)8-15/h4-6,8-10H,1,7,11-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFFFTCCYTVSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC=C)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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